Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Overview
Description
Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.31 . It contains a total of 38 bonds, including 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .
Molecular Structure Analysis
The InChI code for Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate is 1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-10-14(11-16)7-4-8-15-14/h1-3,5-6,15H,4,7-11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a solid or liquid at room temperature . The compound should be stored in a refrigerator . The boiling point of the compound is not specified .Scientific Research Applications
Synthesis and Structural Analysis
Cycloaddition Reactions
Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate is involved in [3+2] cycloaddition reactions, leading to the formation of various spirocyclic compounds. For instance, derivatives like 7-benzoyl-2-(4-methoxyphenyl)-6-phenyl-5-oxa-2,6-diazaspiro[3.4]octan-1-one and 6-tert-butyl-2-(4-methylphenyl)-7-phenyl-5-oxa-2,6-diazaspiro[3.4]octan-1-one have been synthesized using this method, showcasing its potential in creating diverse molecular structures (Chiaroni et al., 2000).
Structural Diversity in Medicinal Chemistry
This compound is used to create analogs of piperazine and morpholine, which are common in drug design. The synthesis via (3+2) cycloaddition leads to substitutes like 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane, demonstrating its role in expanding the chemical and patent space in medicinal chemistry (王雯 et al., 2015).
Chemical Reactions and Properties
Aziridination and Dipolar Cycloadditions
The compound participates in aziridination and 1,3-dipolar cycloaddition reactions. These reactions lead to the formation of diazadispirodecanes and triazadispirododecanes, which are significant for developing new molecular frameworks (Albar et al., 1997).
Reformatsky Reaction in Synthesis
It is used in the Reformatsky reaction with methyl 1-bromocycloalkane-1-carboxylates and aromatic aldehyde phenyl- and benzoylhydrazones. This reaction produces compounds like 3-aryl-2-phenylamino-2-azaspiro[3.4]octan-1-ones, illustrating its versatility in organic synthesis (Shchepin et al., 2007).
Applications in Medicinal Chemistry
Antimalarial Activity
A novel diazaspiro[3.4]octane series, including benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate derivatives, was identified for its activity against multiple stages of the Plasmodium falciparum parasite. This finding is significant for developing new antimalarial drugs (Le Manach et al., 2021).
Potential Anticonvulsant Agents
Compounds like 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones have been studied for their anticonvulsant properties. This research helps in understanding the structure-activity relationship for developing new anticonvulsant agents (Lazić et al., 2017).
Environmental and Material Science Applications
- Corrosion Inhibition: Spirocyclic compounds derived from benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate have been studied for their corrosion inhibition properties in mild steel. This highlights its potential application in materials science and environmental protection (Chafiq et al., 2020).
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .
Future Directions
A study has shown that by linking the 5-nitrofuryl moiety to various heterocyclic motifs, potent antimycobacterial compounds efficacious against multidrug-resistant strains can be developed that are also non-toxic to rodents . This suggests that Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate and related compounds could have potential applications in the development of new antimycobacterial drugs .
properties
IUPAC Name |
benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-10-14(11-16)7-4-8-15-14/h1-3,5-6,15H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZZJIWGDWBWGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C2)C(=O)OCC3=CC=CC=C3)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175655 | |
Record name | 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate | |
CAS RN |
1272758-05-0 | |
Record name | 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272758-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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